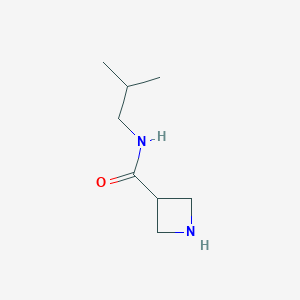

N-(2-methylpropyl)azetidine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylpropyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(2)3-10-8(11)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBDCZWDSHCODS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1CNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 2 Methylpropyl Azetidine 3 Carboxamide

Retrosynthetic Strategies for the N-(2-methylpropyl)azetidine-3-carboxamide Core

A retrosynthetic analysis of this compound reveals two primary disconnection points. The most evident disconnection is at the amide bond, which simplifies the target molecule to azetidine-3-carboxylic acid and isobutylamine (B53898). This approach places the challenge on the synthesis of the substituted azetidine (B1206935) ring. A second key disconnection breaks the azetidine ring itself, typically between the nitrogen (N1) and an adjacent carbon (C2 or C4), or between two carbon atoms (C2-C3 or C3-C4).

This leads to acyclic precursors that can be cyclized to form the desired four-membered heterocycle. A common strategy involves the intramolecular cyclization of a γ-amino compound bearing a suitable leaving group. Therefore, a primary synthetic target in many routes is a protected form of azetidine-3-carboxylic acid, which can then be coupled with isobutylamine.

De Novo Synthesis of the Azetidine Ring System

The construction of the azetidine ring is the most challenging aspect of synthesizing this compound. The inherent ring strain of the four-membered system necessitates specific and often carefully optimized reaction conditions.

Cyclization Reactions for Azetidine Formation: Mechanisms and Scope

Intramolecular nucleophilic substitution is a fundamental and widely employed method for azetidine synthesis. acs.orgmagtech.com.cnfrontiersin.org This strategy typically involves the cyclization of a γ-aminohalide or a related substrate where a nitrogen atom displaces a leaving group on the γ-carbon. For the synthesis of a C3-functionalized azetidine, a common precursor is derived from 2,4-disubstituted propane (B168953) derivatives. For instance, the cyclization of diethyl bis(hydroxymethyl)malonate can be initiated by converting the hydroxyl groups into good leaving groups, such as triflates, followed by reaction with an amine. google.com

Mechanism: The reaction proceeds via an intramolecular SN2 mechanism, where the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon bearing the leaving group. The stereochemistry of the starting material can influence the stereochemistry of the resulting azetidine.

Scope: This method is versatile, allowing for the introduction of various substituents on both the nitrogen and the carbon backbone, depending on the choice of the acyclic precursor. organic-chemistry.org Palladium-catalyzed intramolecular C-H amination has also emerged as a powerful tool for azetidine synthesis, offering an alternative to traditional methods that rely on pre-functionalized substrates. rsc.org In one example, picolinamide-protected amines undergo cyclization at the γ-position, demonstrating high functional group tolerance. rsc.org

Photochemical methods, such as the aza Paternò-Büchi reaction, represent another approach to azetidine ring formation. rsc.org This involves the [2+2] photocycloaddition of an imine and an alkene, directly yielding the azetidine core. rsc.orgresearchgate.net Visible-light-mediated photocatalysis has enabled these reactions under mild conditions. rsc.orgnih.gov For example, an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by an Iridium(III) photocatalyst, has been reported to produce functionalized azetidines. rsc.org

| Cyclization Method | Key Precursor | Catalyst/Reagent | Key Features |

| Intramolecular SN2 | γ-Haloamines, γ-amino alcohols with activated hydroxyls | Base | Fundamental, reliable, stereochemistry can be controlled. acs.orgfrontiersin.orgorganic-chemistry.org |

| Pd-Catalyzed C-H Amination | Picolinamide (PA) protected amines | Pd(OAc)₂, AgOAc | High functional group tolerance, activates unactivated C-H bonds. rsc.org |

| Aza Paternò-Büchi Reaction | Imines and Alkenes | Light (often with a photosensitizer) | Direct [2+2] cycloaddition, forms two C-C bonds. rsc.orgresearchgate.net |

| Copper-Catalyzed Radical Cyclization | Ynamides | Copper photoredox catalyst | Regioselective 4-exo-dig cyclization. nih.gov |

| Lanthanide-Catalyzed Epoxide Opening | cis-3,4-Epoxy amines | La(OTf)₃ | Regioselective intramolecular aminolysis. frontiersin.orgnih.gov |

Ring Contraction Approaches for Azetidine Synthesis

An alternative strategy for constructing the strained azetidine ring is through the contraction of a more stable five-membered ring system, such as a pyrrolidinone. acs.orgrsc.org This approach circumvents the challenges associated with the direct formation of a four-membered ring from an acyclic precursor.

Mechanism: A notable example is the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgorganic-chemistry.org The proposed mechanism involves the nucleophilic opening of the pyrrolidinone ring, followed by an intramolecular SN2 cyclization where the newly formed amide anion displaces the α-bromide, resulting in the formation of an α-carbonylated N-sulfonylazetidine. acs.org

Scope: This method has been shown to be effective with various nucleophiles, including alcohols, phenols, and anilines, allowing for the incorporation of diverse functional groups at the C3 position of the azetidine ring. acs.orgorganic-chemistry.org The diastereoselectivity of the reaction can often be controlled by the choice of the base used for the ring contraction. acs.org

| Starting Material | Reagents | Product | Key Features |

| α-Bromo N-sulfonylpyrrolidinone | K₂CO₃, Nucleophile (e.g., ROH, RNH₂) | α-Carbonylated N-sulfonylazetidine | One-pot reaction, versatile nucleophiles, avoids direct 4-membered ring formation. acs.orgorganic-chemistry.org |

Strain-Release Strategies for Azetidine Construction

Highly strained bicyclic systems can serve as precursors to azetidines through strain-release-driven reactions. acs.orgchemrxiv.org 1-Azabicyclo[1.1.0]butanes (ABBs) are prominent intermediates in this context due to their significant ring strain. organic-chemistry.orgacs.org

Mechanism: The functionalization of ABBs can be achieved by reaction with a variety of nucleophiles and electrophiles. acs.orgchemrxiv.org For instance, the generation of azabicyclo[1.1.0]butyl lithium, followed by trapping with a boronic ester and subsequent N-protonation, triggers a 1,2-migration. This migration results in the cleavage of the central C-N bond, relieving the ring strain and forming a functionalized azetidine. organic-chemistry.org Another approach involves visible-light-driven radical strain-release photocatalysis, where radical intermediates are intercepted by the ABB to yield densely functionalized azetidines. chemrxiv.orgchemrxiv.org

Scope: These strain-release strategies offer a modular and programmable route to complex and stereopure azetidines that can be difficult to access through other methods. acs.org The ability to functionalize the azetidine ring at multiple positions simultaneously is a key advantage of this approach. acs.orgnih.gov

| Precursor | Strategy | Reagents | Key Features |

| 1-Azabicyclo[1.1.0]butane (ABB) | Lithiation and Boronic Ester Trapping | n-BuLi, Boronic Ester | Modular construction, cleavage of central C-N bond relieves strain. organic-chemistry.org |

| 1-Azabicyclo[1.1.0]butane (ABB) | Radical Strain-Release Photocatalysis | Organic Photosensitizer, Sulfonylimine | Mild, visible-light-driven, high chemical yields. chemrxiv.orgchemrxiv.org |

| 1-Azabicyclo[1.1.0]butane (ABB) | Nucleophilic Ring Opening | Various Nucleophiles (amines, anilines) | Stereospecific functionalization. acs.org |

Introduction and Functionalization of the Carboxamide Group at C3

Once the azetidine-3-carboxylic acid core is synthesized and appropriately protected, the final step is the formation of the amide bond with isobutylamine.

Amidation Reactions and Coupling Strategies

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures, which can be detrimental to the strained azetidine ring. Therefore, the carboxylic acid is typically activated using a coupling reagent. merckmillipore.comsigmaaldrich.comiris-biotech.de

Mechanism: Amide bond formation using coupling reagents proceeds via the in-situ generation of a highly reactive acyl intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. Common activated species include active esters (e.g., O-acylisourea, OBt, OAt esters), symmetrical anhydrides, or acyl halides. merckmillipore.comsigmaaldrich.com

Scope: A wide array of coupling reagents is available, each with its own advantages regarding reactivity, cost, and suppression of side reactions like racemization. For the synthesis of this compound, standard peptide coupling reagents are highly effective.

| Coupling Reagent Class | Example Reagents | Activating Group | Key Features |

| Carbodiimides | DCC, EDC, DIC | O-acylisourea | Widely used, cost-effective. Byproducts can be problematic to remove (e.g., DCU). iris-biotech.delibretexts.org |

| Phosphonium (B103445) Salts | BOP, PyBOP, PyAOP | Phosphonium-based active ester | High efficiency, low racemization. sigmaaldrich.compeptide.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Aminium/Uronium-based active ester | Very fast reaction times, highly efficient. HATU is one of the most reactive. merckmillipore.comsigmaaldrich.compeptide.com |

The choice of coupling reagent, base (e.g., DIPEA, triethylamine), and solvent is crucial for achieving high yields and purity. The reaction is typically performed at or below room temperature to preserve the integrity of the azetidine ring.

Stereocontrol during Carboxamide Introduction

The final step in the synthesis of this compound often involves the formation of an amide bond between the carboxylic acid group at the C3 position of the azetidine ring and isobutylamine. A significant challenge in this step is maintaining the stereochemical integrity of the chiral center at C3. The acidic proton alpha to the carbonyl group can be susceptible to epimerization (loss of stereochemical purity) under basic or harsh reaction conditions.

To mitigate this, the reaction is typically carried out using peptide coupling reagents that facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid, making it more reactive towards the amine nucleophile, while minimizing the risk of racemization. The choice of coupling reagent, solvent, and additives is critical for achieving high yield and stereochemical fidelity.

Common strategies involve the use of carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in combination with additives such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). These additives act as activated ester intermediates, which are less prone to racemization. Phosphonium-based reagents (e.g., BOP, PyBOP) and uronium/aminium-based reagents (e.g., HBTU, HATU) are also highly effective. The selection of a non-polar solvent can further suppress the rate of epimerization.

Table 1: Common Coupling Reagents for Stereocontrolled Amide Bond Formation

| Reagent Class | Example Reagents | Additive | Key Characteristics |

| Carbodiimides | EDC, DCC | HOBt, HOAt | Widely used, cost-effective. Additives suppress racemization and side reactions. |

| Phosphonium Salts | BOP, PyBOP | N/A | High reactivity, fast reaction times. |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | N/A | Very efficient, low racemization, suitable for sterically hindered couplings. |

Research has shown that the reaction of chiral diazotetramic acids can lead exclusively to trans-diastereomeric β-lactams, highlighting how specific precursors can dictate stereochemical outcomes. nih.gov

Stereoselective and Asymmetric Synthesis of this compound

Producing this compound as a single enantiomer requires a stereoselective or asymmetric synthetic route. This typically involves establishing the key C3 stereocenter on the azetidine ring early in the synthesis.

A classic and robust strategy in asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs a subsequent chemical transformation to occur on one face of the molecule, leading to a diastereomerically enriched product. wikipedia.orgorganic-chemistry.org After the desired stereocenter is set, the auxiliary is removed and can often be recycled. organic-chemistry.org

For the synthesis of the azetidine-3-carboxylic acid precursor, a chiral auxiliary like a camphor (B46023) sultam, an Evans oxazolidinone, or (S)-1-phenylethylamine could be employed. wikipedia.orgrsc.orgnih.gov For instance, an achiral precursor could be coupled to pseudoephedrine, which then acts as a chiral auxiliary to direct the stereoselective formation of the azetidine ring or the introduction of the carboxyl group. wikipedia.org The diastereoselectivity of such reactions is often high, allowing for the separation of diastereomers and subsequent removal of the auxiliary to yield the enantiomerically pure azetidine core. organic-chemistry.org For example, enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs have been prepared using a camphor sultam derivative. nih.gov

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Removal Conditions | Reference |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | Acidic or basic hydrolysis, reductive cleavage | wikipedia.org |

| Camphorsultam | Asymmetric alkylation, Michael additions | LiAlH₄ reduction, hydrolysis | wikipedia.orgnih.gov |

| (S)-1-Phenylethylamine | Synthesis of chiral acids and amines | Hydrogenolysis | rsc.orgnih.gov |

| Pseudoephedrine | Asymmetric alkylation of amides | Hydrolysis | wikipedia.org |

Ligand-controlled methods involve the use of a chiral ligand complexed to a metal catalyst. The chiral environment created by the ligand forces the reaction to proceed stereoselectively. This has been applied to the synthesis of functionalized azetidines through methods like asymmetric Michael additions catalyzed by azetidine-derived binuclear zinc catalysts. rsc.org The rigidity of the azetidine ring in the catalyst can enhance the control of the catalytic pocket, leading to high enantioselectivity. rsc.org

Modern synthetic chemistry increasingly relies on enantioselective catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. This approach is highly efficient and atom-economical.

Several catalytic strategies are applicable to the synthesis of the chiral azetidine core:

Phase-Transfer Catalysis : Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, can be used to achieve enantioselective synthesis under mild and sustainable conditions. nih.gov These catalysts facilitate reactions between substrates in immiscible phases, enabling asymmetric intramolecular cyclizations to form chiral rings like azetidine. nih.gov

Copper-Catalyzed Asymmetric Reactions : Copper catalysts paired with chiral bisphosphine ligands have been used for the highly enantioselective difunctionalization of azetines (precursors to azetidines). acs.org This method can install two new stereogenic centers simultaneously with high control. acs.org

Palladium-Catalyzed C-H Amination : Intramolecular C-H amination reactions catalyzed by palladium(II) complexes offer a direct route to functionalized azetidines. rsc.org By using chiral ligands, this process can be rendered enantioselective.

Organocatalysis : Small organic molecules can act as catalysts for the enantioselective synthesis of azetidines. For example, an organocatalytic approach involving the α-chlorination of aldehydes has been developed to produce C2-functionalized azetidines with high enantiomeric excess. nih.gov

Table 3: Enantioselective Catalytic Methods for Azetidine Synthesis

| Catalytic Method | Catalyst/Ligand Type | Key Transformation | Typical Enantiomeric Excess (ee) |

| Phase-Transfer Catalysis | Chiral Cinchona Alkaloid Derivatives | Intramolecular C-C bond formation | Up to 98% |

| Copper Catalysis | Cu/Bisphosphine | Boryl allylation of azetines | >95% |

| Organocatalysis | Proline derivatives | α-chlorination/cyclization | 84–92% |

| Palladium Catalysis | Pd(II)/Chiral Ligand | Intramolecular C-H Amination | Varies with ligand |

Modern Synthetic Techniques Applied to this compound

As drug candidates progress towards larger-scale production, the synthetic route must be optimized for efficiency, safety, and environmental impact. Modern techniques like green chemistry and flow chemistry are instrumental in achieving these goals.

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. Key considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones. rsc.orgnih.gov

Use of Safer Solvents : Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions. Microwave-assisted synthesis in an aqueous medium is one such example. organic-chemistry.org

Energy Efficiency : Employing methods that reduce energy consumption, such as running reactions at ambient temperature or using microwave irradiation to shorten reaction times. organic-chemistry.org

Catalysis : Utilizing catalytic reagents instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. rsc.orgnih.govacs.org

One-Pot Reactions : Combining multiple synthetic steps into a single operation without isolating intermediates can save time, reduce solvent use, and decrease waste. organic-chemistry.org

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for scaling up production. youtube.com

The synthesis of this compound could benefit from flow chemistry in several ways:

Enhanced Safety : Many reactions for forming strained rings like azetidine can be highly energetic or involve hazardous intermediates. Flow reactors handle only small volumes of material at any given time, significantly improving safety. youtube.com

Precise Reaction Control : The high surface-area-to-volume ratio in flow reactors allows for superior control over temperature, pressure, and reaction time, which can lead to higher yields, better selectivity, and suppression of side products. youtube.com

Scalability : Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or using parallel reactors, avoiding the complex re-optimization required for batch processes. youtube.com

Access to Novel Chemistry : Flow chemistry enables the use of reaction conditions that are difficult or dangerous to achieve in batch, such as high pressures and temperatures, or photochemical and electrochemical reactions. youtube.com

A key step, such as the intramolecular cyclization to form the azetidine ring, could be performed in a packed-bed reactor containing a solid-supported catalyst or reagent, facilitating product purification and catalyst recycling. newdrugapprovals.org The final amide coupling step could also be adapted to a flow process, ensuring consistent quality and high throughput.

Table 4: Comparison of Batch vs. Flow Chemistry for Azetidine Synthesis

| Feature | Batch Processing | Flow Chemistry |

| Safety | Higher risk with exothermic or hazardous reactions due to large volumes. | Inherently safer due to small reaction volumes at any given moment. |

| Heat Transfer | Limited by surface area, can lead to hotspots and side reactions. | Excellent heat transfer allows for precise temperature control. |

| Scalability | Requires significant re-optimization and different equipment for scale-up. | Linear scalability by extending run time or using parallel systems. |

| Process Control | Difficult to precisely control mixing and residence time. | Precise control over stoichiometry, mixing, and reaction time. |

| Integration | Multi-step sequences require isolation and purification at each stage. | Multi-step reactions can be integrated into a continuous sequence. |

Microwave-Assisted and Photochemical Synthesis

Conventional amide bond formation often requires harsh conditions or the use of stoichiometric coupling reagents, which can lead to significant waste. chinesechemsoc.org Microwave-assisted organic synthesis (MAOS) and photochemical methods present greener and more efficient alternatives. researchgate.netnih.gov

Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate the direct amidation of carboxylic acids and amines. nih.govnih.gov This technique utilizes the efficient heating of polar molecules by microwave energy to drive reactions that are often slow at conventionally heated temperatures. youtube.com For the synthesis of this compound, a plausible approach involves the direct coupling of azetidine-3-carboxylic acid with isobutylamine under microwave irradiation.

The reaction could be performed neat (solvent-free) or in a high-boiling polar solvent to facilitate efficient energy absorption from the microwave field. nih.gov The use of a catalyst, such as ceric ammonium (B1175870) nitrate, has been shown to be effective in microwave-assisted amidations, allowing the reaction to proceed rapidly and with high efficiency. nih.gov A hypothetical reaction scheme is presented below:

Azetidine-3-carboxylic acid + Isobutylamine --(Microwave, Catalyst)--> this compound

The primary advantages of this method include a significant reduction in reaction time from hours or days to minutes, and often results in higher yields and cleaner reaction profiles, simplifying subsequent purification. nih.govresearchgate.net

Interactive Data Table: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reactants | Azetidine-3-carboxylic acid, Isobutylamine, Coupling Agent (e.g., DCC/HOBt) | Azetidine-3-carboxylic acid, Isobutylamine |

| Catalyst | - | Ceric Ammonium Nitrate (catalytic amount) |

| Solvent | Dichloromethane (DCM) or Dimethylformamide (DMF) | Solvent-free or high-boiling polar solvent |

| Temperature | Reflux (e.g., 40-150 °C) | 160-165 °C nih.gov |

| Reaction Time | 12-24 hours | 10-30 minutes |

| Hypothetical Yield | 60-80% | 85-95% |

Photochemical Synthesis

Photochemical methods for amide bond formation represent a cutting-edge, green approach, often proceeding at ambient temperature without the need for activating agents. chinesechemsoc.orgorganic-chemistry.org These reactions can be promoted by visible light in the presence of a suitable photoredox catalyst. organic-chemistry.org One potential pathway involves the generation of a reactive intermediate from the carboxylic acid, which then couples with the amine. For instance, visible light-promoted methods can activate a thioacid derivative of azetidine-3-carboxylic acid, which then reacts with isobutylamine to form the desired amide. organic-chemistry.org

Another photochemical strategy involves the rearrangement of in situ generated nitrones under visible light, which yields the corresponding amide with only nitrogen gas as a byproduct. chinesechemsoc.org While not yet specifically applied to this compound, these methods demonstrate broad substrate scope and high functional group tolerance, suggesting their potential applicability. chinesechemsoc.orgorganic-chemistry.org

Purification and Isolation of this compound and its Intermediates

The purification of the final product and its synthetic intermediates is crucial for obtaining a compound of high purity. The choice of purification technique depends on the physical properties of the compound (solid or liquid), its polarity, and the nature of the impurities.

The primary intermediate for the synthesis of the title compound is azetidine-3-carboxylic acid . Its synthesis often results in a crude product that may contain unreacted starting materials or byproducts. Purification is typically achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture. jmchemsci.com In some cases, electrochemical oxidation has been proposed as a method to purify carboxylic acid-containing compositions from aldehyde impurities. google.com

For the final product, This compound , and its protected intermediates, the most common purification techniques are column chromatography and recrystallization. nih.govresearchgate.net

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a moderately polar compound like an azetidine carboxamide, silica (B1680970) gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). nih.gov By gradually increasing the polarity of the eluent, compounds can be separated based on their polarity. The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.gov

Recrystallization: If the synthesized amide is a solid, recrystallization is an effective method for achieving high purity. researchgate.netemu.edu.tr The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities behind in the solvent. emu.edu.tr Suitable solvents for amides are often polar, such as ethanol, acetonitrile (B52724), or acetone. researchgate.net

The isolation of the purified compound typically involves filtration to collect the crystals (in the case of recrystallization) or evaporation of the solvent after column chromatography. nih.gov

Interactive Data Table: General Purification Strategies

| Compound/Intermediate | Typical Impurities | Primary Purification Method | Alternative/Secondary Method |

| Azetidine-3-carboxylic acid | Starting materials, byproducts from cyclization | Recrystallization (e.g., from ethanol/water) jmchemsci.com | Acid-base extraction masterorganicchemistry.com |

| Protected Azetidine Intermediates | Unreacted reagents, coupling agents | Flash Column Chromatography (Silica gel) nih.gov | Recrystallization |

| This compound (Crude) | Excess amine, unreacted acid, catalyst residue | Flash Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) nih.gov | Acid-base wash to remove unreacted acid/amine varsitytutors.com |

| This compound (Final) | Minor structural isomers or related impurities | Recrystallization (if solid) from a suitable solvent like acetonitrile researchgate.net | Preparative HPLC for very high purity |

In Depth Spectroscopic and Crystallographic Elucidation of N 2 Methylpropyl Azetidine 3 Carboxamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For N-(2-methylpropyl)azetidine-3-carboxamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete picture of its covalent framework and preferred conformations.

A fundamental characteristic of amides is the hindered rotation around the carbonyl carbon-nitrogen (C-N) bond due to p-orbital overlap, giving it partial double-bond character. researchgate.net This phenomenon often results in the presence of two distinct rotational isomers (rotamers), typically referred to as cis and trans, which can be observed as separate sets of signals in the NMR spectra if their rate of interconversion is slow on the NMR timescale. researchgate.net

Hypothetical ¹H and ¹³C NMR Data

The following tables outline the expected chemical shifts for the unique protons and carbons of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Expected Chemical Shift (ppm) |

|---|---|---|

| H1 (NH) | Triplet | 7.5 - 8.5 |

| H2', H4' (ax) | Multiplet | 3.6 - 4.0 |

| H2', H4' (eq) | Multiplet | 3.8 - 4.2 |

| H3' | Multiplet | 3.3 - 3.7 |

| H1'' | Triplet | 3.0 - 3.3 |

| H2'' | Multiplet | 1.7 - 2.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbons | Expected Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 175 |

| C2', C4' | 45 - 55 |

| C3' | 35 - 45 |

| C1'' | 45 - 50 |

| C2'' | 27 - 32 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the protons within the azetidine (B1206935) ring spin system (H2'/H3'/H4') and separately within the isobutyl group spin system (H1''/H2''/H3''). This allows for the clear delineation of these two structural fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This technique would be used to definitively assign the chemical shifts of the carbon atoms based on the already assigned proton signals, for instance, linking the doublet at ~0.9 ppm to the methyl carbons (C3'') and the signals in the 3.0-4.2 ppm range to their respective azetidine and isobutyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the molecular fragments by detecting long-range (2-3 bond) correlations between protons and carbons. Key expected HMBC correlations would include:

From the amide proton (NH) to the carbonyl carbon (C=O) and the C3' of the azetidine ring.

From the isobutyl methylene (B1212753) protons (H1'') to the carbonyl carbon (C=O).

From the azetidine proton H3' to the carbonyl carbon (C=O). These correlations unambiguously establish the link between the azetidine ring, the carboxamide group, and the N-isobutyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and conformation. kau.edu.sareed.edu This is particularly useful for determining the preferred rotameric state around the amide bond.

Table 3: Predicted Key 2D NMR Correlations

| Experiment | Key Correlation From | Key Correlation To | Structural Information |

|---|---|---|---|

| COSY | H1'' | H2'' | Confirms isobutyl fragment connectivity |

| H2' | H3' | Confirms azetidine ring connectivity | |

| HSQC | H3'' (CH₃) | C3'' (CH₃) | Assigns methyl carbon |

| H2', H4' | C2', C4' | Assigns azetidine methylene carbons | |

| HMBC | H1'' | C=O | Connects isobutyl group to amide |

| H3' | C=O | Connects azetidine ring to amide | |

| NOESY | NH | H3' | Proximity confirms conformation |

The conformation of the four-membered azetidine ring and the orientation around the amide bond can be probed in detail. The magnitude of the vicinal proton-proton coupling constants (³JHH) within the azetidine ring, determined from a high-resolution ¹H NMR spectrum, provides insight into the dihedral angles and the degree of ring puckering.

Furthermore, quantitative analysis of Nuclear Overhauser Effect (NOE) cross-peaks from a NOESY experiment allows for the estimation of inter-proton distances. kau.edu.sa For example, a strong NOE between the amide proton (NH) and the azetidine H3' proton, compared to the NOE between the NH and the isobutyl H1'' protons, would provide evidence for the preferred orientation (syn- or anti-periplanar) across the amide bond.

The energy barrier to rotation around the amide C-N bond can be quantified using dynamic NMR (DNMR) spectroscopy. nih.govnih.gov In many amides, this barrier falls within a range of 15-23 kcal/mol. researchgate.net By acquiring a series of ¹H NMR spectra at different temperatures, the coalescence temperature (Tc) can be determined. This is the temperature at which the two separate signals from the rotamers broaden and merge into a single averaged peak. nih.gov Using the Eyring equation, the coalescence temperature and the frequency difference between the signals in the slow-exchange regime can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational process. beilstein-journals.org Such a study would provide valuable thermodynamic data on the conformational stability of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high precision and for elucidating its structure through fragmentation analysis. For this compound (C₈H₁₆N₂O), HRMS would confirm the molecular formula by measuring its exact mass.

Upon ionization (e.g., via Electrospray Ionization, ESI), the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID) to generate a tandem mass spectrum (MS/MS). The fragmentation patterns are predictable based on the functional groups present.

Table 4: Predicted HRMS Fragmentation of [C₈H₁₆N₂O+H]⁺

| Precursor m/z (Exact) | Fragment m/z (Exact) | Lost Neutral Fragment | Proposed Fragment Structure |

|---|---|---|---|

| 157.1335 | 114.0655 | C₃H₇N | Azetidine-3-carboxamide (B1289449) cation |

| 157.1335 | 100.0760 | C₄H₉ | Azetidinyl-iminium ion |

| 157.1335 | 86.0964 | C₄H₉N | Azetidine-3-carbonyl cation |

The characteristic fragmentation would likely involve α-cleavage adjacent to the azetidine nitrogen and cleavage of the amide bond, providing diagnostic ions that confirm the connectivity of the isobutyl group to the amide nitrogen and the azetidine ring to the carbonyl carbon. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While NMR provides the solution-state structure, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional arrangement in the solid state.

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would yield a wealth of structural information. The analysis would provide precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated.

Key structural features that would be elucidated include:

Absolute and Relative Stereochemistry: If a chiral derivative is used or if the compound crystallizes in a chiral space group, the absolute configuration of the stereocenter at C3' could be determined.

Azetidine Ring Conformation: The analysis would reveal the exact puckering of the four-membered ring, quantifying the deviation from planarity.

Amide Bond Planarity: The planarity of the amide group and the precise torsion angle defining the cis/trans nature of the amide bond in the solid state would be measured.

Intermolecular Interactions: The crystal packing would be revealed, showing how individual molecules interact with each other through forces like hydrogen bonding (e.g., between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule) and van der Waals interactions. This information is critical for understanding the material's bulk properties.

Analysis of Crystal Packing and Intermolecular Interactions

The most prominent interactions are the hydrogen bonds formed by the amide functional group. Specifically, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This results in the formation of N-H···O hydrogen bonds, a common and robust interaction in the crystal structures of amides. These interactions link adjacent molecules, often creating infinite chains or dimeric motifs that form the backbone of the crystal lattice. For instance, in related N-acetylated azetidine carboxylic acid structures, similar hydrogen bonding patterns are observed to create zigzagging lattice structures. researchgate.net

The spatial arrangement of the bulky 2-methylpropyl group also plays a crucial role in the crystal packing. These nonpolar groups are likely to be oriented in a way that maximizes van der Waals forces while minimizing steric hindrance, filling the voids within the crystal lattice not occupied by the more polar, hydrogen-bonding moieties. Analysis of void space in similar molecular crystals indicates that efficient packing typically leaves a small percentage of the unit cell volume unoccupied, suggesting a strong and stable crystal lattice. mdpi.com

Table 1: Potential Intermolecular Hydrogen Bonds in Crystalline this compound (Note: This table is predictive, based on the analysis of similar known crystal structures, as specific crystallographic data for the title compound is not publicly available.)

| Donor | Acceptor | Type of Interaction | Probable Geometry |

| N-H (amide) | O=C (amide) | Strong Hydrogen Bond | Forms chains or dimers |

| C-H (azetidine) | O=C (amide) | Weak Hydrogen Bond | Cross-linking chains |

| C-H (isobutyl) | O=C (amide) | Weak Hydrogen Bond | Lattice stabilization |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy provides a powerful, non-destructive method for identifying the functional groups present in this compound. Both Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule.

The IR spectrum is dominated by strong absorptions corresponding to the polar functional groups. The most characteristic bands include the N-H stretching vibration of the secondary amide, typically appearing in the region of 3350-3250 cm⁻¹. The C=O stretching vibration (Amide I band) is also a very strong and sharp absorption, expected to be found around 1680-1630 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is anticipated in the 1570-1515 cm⁻¹ region.

The C-H stretching vibrations of the aliphatic isobutyl group and the azetidine ring are expected in the 3000-2850 cm⁻¹ range. The four-membered azetidine ring itself will have characteristic ring breathing and deformation modes, though these may be complex and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Raman spectroscopy, which is more sensitive to non-polar bonds, provides complementary information. The symmetric C-H stretching and bending modes of the alkyl chain and the azetidine ring are often more prominent in the Raman spectrum. The C-C backbone vibrations would also be observable.

Table 2: Predicted Vibrational Band Assignments for this compound (Note: Wavenumbers are approximate and based on characteristic group frequencies for similar compounds.)

| Wavenumber (cm⁻¹) | Assignment | Technique(s) | Description |

| 3350 - 3250 | ν(N-H) | IR, Raman | N-H stretching of the secondary amide |

| 3000 - 2850 | ν(C-H) | IR, Raman | Aliphatic C-H stretching (azetidine, isobutyl) |

| 1680 - 1630 | ν(C=O) (Amide I) | IR, Raman | Carbonyl stretching of the amide |

| 1570 - 1515 | δ(N-H) + ν(C-N) (Amide II) | IR | N-H bending and C-N stretching combination |

| 1470 - 1430 | δ(C-H) | IR, Raman | C-H bending (scissoring, wagging) |

| 1300 - 1100 | ν(C-N) | IR, Raman | C-N stretching of azetidine and amide |

Chiral Recognition and Enantiodiscrimination via NMR Spectroscopic Methods

This compound possesses a chiral center at the C3 position of the azetidine ring, meaning it can exist as a pair of enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for chiral recognition and the determination of enantiomeric excess, typically through the use of chiral auxiliary agents. nih.gov

The fundamental principle of NMR-based enantiodiscrimination is the conversion of a pair of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a pair of diastereomers by interaction with a chiral resolving agent (CRA) or chiral solvating agent (CSA). nih.govnih.gov These diastereomeric complexes have different spatial arrangements and, consequently, exhibit distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers.

For a compound like this compound, which contains both a basic nitrogen atom in the azetidine ring and a hydrogen-bonding amide group, several types of CSAs could be effective. Chiral acids, such as (S)-mandelic acid or derivatives of tartaric acid, could form diastereomeric salts through interaction with the azetidine nitrogen. youtube.com Alternatively, CSAs capable of forming hydrogen-bonding complexes with the amide group could also induce chemical shift non-equivalence. mst.edu

Upon addition of the CSA to a solution of the racemic analyte, the protons (or carbons) close to the chiral center of each enantiomer will experience a slightly different magnetic environment in the diastereomeric complex. This results in the splitting of a single resonance into two separate signals. The chemical shift difference (Δδ) between these signals is a measure of the enantiodiscrimination efficiency. By integrating the areas of these separated signals, the ratio of the enantiomers, and thus the enantiomeric excess (ee), can be accurately determined. unipi.it

Table 3: General Approaches for NMR-Based Chiral Recognition (Note: This table outlines general methods applicable to the target compound class.)

| Method | Type of Agent | Interaction Mechanism | Expected Observable Effect |

| Chiral Solvating Agents (CSAs) | Chiral acids, alcohols, or amides | Formation of transient, non-covalent diastereomeric complexes (e.g., hydrogen bonds, ionic interactions) | Splitting of ¹H or ¹³C NMR signals for the analyte into two sets of peaks |

| Chiral Derivatizing Agents (CDAs) | Chiral acylating agents, isocyanates | Covalent bonding to a functional group (e.g., azetidine N-H if unprotected) to form stable diastereomers | Appearance of two distinct sets of signals in the NMR spectrum for the new diastereomeric products |

| Chiral Lanthanide Shift Reagents (CLSRs) | Lanthanide complexes with chiral ligands | Coordination to a Lewis basic site (e.g., carbonyl oxygen or azetidine nitrogen) | Large chemical shift differences (Δδ) between enantiomeric signals |

Computational and Theoretical Investigations of N 2 Methylpropyl Azetidine 3 Carboxamide

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular and electronic properties of N-(2-methylpropyl)azetidine-3-carboxamide. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic state, providing a basis for understanding its geometry, stability, and reactivity. DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational efficiency in studying organic molecules. researchgate.net

The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, known as the optimized ground state geometry. For a flexible molecule like this compound, this involves exploring its conformational landscape. The molecule's key structural features include the four-membered azetidine (B1206935) ring, the rotatable isobutyl group, and the amide linkage.

The azetidine ring itself is not planar and typically adopts a "puckered" conformation to relieve ring strain. nih.gov Computational studies on similar azetidine-containing compounds have shown that the degree of puckering is influenced by the nature and orientation of the substituents. nih.gov Furthermore, rotation around the C-N bond of the amide group can lead to different conformers. By systematically rotating the key dihedral angles and calculating the energy of each resulting structure, a potential energy surface can be mapped out to identify the lowest energy (most stable) conformers.

Table 1: Hypothetical Low-Energy Conformers of this compound This table is illustrative and represents the type of data generated from conformational analysis. Actual values require specific calculations.

| Conformer ID | Azetidine Puckering | Amide Orientation | Relative Energy (kcal/mol) |

| Conf-1 | Axial | Trans | 0.00 |

| Conf-2 | Equatorial | Trans | 0.85 |

| Conf-3 | Axial | Cis | 3.20 |

| Conf-4 | Equatorial | Cis | 4.15 |

Once the geometry is optimized, its electronic properties can be calculated. Key among these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.net For carboxamides, the HOMO is often localized on the amide group's oxygen and nitrogen atoms, while the LUMO is typically centered on the carbonyl (C=O) system. researchgate.net

An electrostatic potential (ESP) map illustrates the charge distribution across the molecule's surface. researchgate.net It highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide and azetidine hydrogens, indicating sites for electrophilic and nucleophilic attack, respectively.

Table 2: Illustrative Calculated Electronic Properties This table shows representative data obtained from DFT calculations.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.5 D |

Quantum chemical calculations are highly effective at predicting spectroscopic data. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predicted shifts, when compared to experimental spectra, are invaluable for confirming the structure and assigning specific signals to individual atoms within the molecule. mdpi.com

Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be computed. These calculations identify the characteristic stretching and bending modes of the molecule's functional groups, such as the C=O stretch of the amide, the N-H bonds, and the C-H bonds. Calculated frequencies are often systematically scaled by a small factor to correct for approximations in the theoretical model and improve agreement with experimental IR spectra.

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts This table illustrates the application of computational methods in spectroscopic analysis.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| Carbonyl (C=O) | 175.2 | 174.8 |

| Azetidine C3 | 45.1 | 45.5 |

| Azetidine C2/C4 | 52.3 | 52.0 |

| Isobutyl CH | 28.4 | 28.1 |

| Isobutyl CH₃ | 20.1 | 19.8 |

Molecular Dynamics (MD) Simulations and Conformational Dynamics

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. nih.gov MD simulations model the movements of atoms and bonds over time by solving Newton's equations of motion, providing a "movie" of the molecule's dynamic behavior. nih.gov

MD simulations are particularly useful for exploring the full conformational space of a molecule in a more realistic solution environment. nih.gov By simulating the molecule for nanoseconds or longer, it is possible to observe transitions between different stable conformations identified by static DFT calculations. This provides a more complete picture of the molecule's flexibility and the relative populations of different conformers in a dynamic equilibrium. These simulations can reveal transient states and pathways that are not accessible through simple energy minimization.

The surrounding solvent can have a profound impact on a molecule's preferred conformation and stability. MD simulations explicitly model the interactions between the solute (this compound) and individual solvent molecules. Studies on analogous compounds have shown that polar solvents can stabilize conformations with larger dipole moments and those capable of forming hydrogen bonds with the solvent. nih.gov For instance, in a polar solvent like water, conformations where the amide group is exposed and can act as a hydrogen bond donor and acceptor would be favored. In a nonpolar solvent like chloroform, intramolecular hydrogen bonding might become more significant in stabilizing the structure. nih.gov These solvent effects are crucial for understanding the behavior of the molecule in different chemical or biological environments.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions, offering insights that are often inaccessible through experimental methods alone. rsc.org For compounds like this compound, these techniques are instrumental in understanding the formation and reactivity of the core azetidine ring. By modeling the system at a quantum mechanical level, researchers can map out potential reaction pathways, identify transient intermediates, and calculate the energetics of these transformations. rsc.orgnih.gov This approach is crucial for elucidating mechanisms such as ring-opening and ring-forming reactions, which are fundamental to the chemical behavior of strained heterocycles like azetidines. nih.govnih.gov

Methodologies such as Density Functional Theory (DFT) are commonly employed to study reaction mechanisms. nih.govmdpi.com These calculations can predict the geometries of reactants, products, and transition states, providing a detailed picture of the structural changes that occur throughout a reaction. nih.gov By understanding these mechanisms, chemists can better predict the stability of a molecule and design more efficient synthetic routes. nih.gov

| Computational Method | Application in Reaction Mechanism Studies | Typical Output |

| Density Functional Theory (DFT) | Calculating electronic structure, geometry optimization, and energies of molecules and transition states. nih.govnih.gov | Optimized geometries, reaction energies, activation energies, and electronic properties. nih.gov |

| Ab initio methods | High-accuracy calculations for smaller systems, often used to benchmark other methods. | Highly accurate energies and molecular properties. |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time to observe reaction dynamics. nih.gov | Trajectories, conformational changes, and dynamic behavior of reacting systems. researchgate.net |

Elucidation of Azetidine Ring-Opening and Ring-Forming Pathways

The strained four-membered ring of azetidine is central to its reactivity, making both its formation (ring-forming) and cleavage (ring-opening) processes of significant interest for computational study. nih.gov

Ring-Forming Pathways: Computational studies have explored various intramolecular cyclization reactions to form the azetidine ring. nih.gov One key pathway is the 4-exo-tet cyclization. nih.gov Quantum mechanical calculations on model systems, such as the conversion of S-adenosylmethionine (SAM) to azetidine-2-carboxylic acid (AZE), demonstrate how enzymes can facilitate this otherwise challenging cyclization. nih.gov These models show that the enzyme pre-organizes the substrate into a near-attack conformation, lowering the reaction barrier. nih.gov The calculations can also rationalize the regioselectivity of such reactions, for example, why a 4-exo-tet cyclization (forming the azetidine) is favored over a competing 5-exo-tet cyclization (forming a pyrrolidine).

Ring-Opening Pathways: The inherent ring strain in azetidines makes them susceptible to nucleophilic ring-opening reactions. nih.gov Computational models have been used to understand these processes, which often proceed via an SN2 mechanism. chemrxiv.org Studies on N-substituted azetidines reveal that acid-mediated intramolecular ring-opening can occur, where a pendant amide group acts as a nucleophile. nih.gov The rate of this decomposition is highly dependent on the pKa of the azetidine nitrogen, a parameter that can be accurately calculated. nih.gov Furthermore, computational analysis helps to rationalize the stereochemical outcome of ring-opening reactions, predicting whether the reaction proceeds with inversion or retention of configuration at the stereocenter. researchgate.net

Transition State Analysis and Energy Barrier Calculations

A cornerstone of computational reaction mechanism studies is the identification and analysis of the transition state (TS), the highest energy point on a reaction coordinate. mdpi.com For reactions involving this compound, such as its formation or ring-opening, locating the TS structure is key to understanding the reaction's feasibility and rate.

Using methods like DFT, researchers can calculate the structure and energy of the TS. nih.govnih.gov For the intramolecular SN2 cyclization to form an azetidine ring, a single transition state is modeled. nih.gov The calculated activation energy barrier (ΔG‡) directly correlates with the reaction rate according to transition state theory. nih.gov For instance, a calculated barrier of 16.6 kcal/mol was found for the formation of azetidine-2-carboxylic acid, corresponding to a kinetically feasible reaction. nih.gov These calculations can also reveal the influence of catalysts or surrounding solvent molecules, which can stabilize the transition state through non-covalent interactions and lower the energy barrier. acs.org

| Parameter | Description | Example Value/Finding |

| Activation Energy (Ea or ΔG‡) | The minimum energy required for a reaction to occur; the energy difference between reactants and the transition state. nih.gov | For N-diacetamide decomposition, calculated Ea was ~151 kJ/mol. nih.gov For AZE formation, the barrier was 16.6 kcal/mol. nih.gov |

| Reaction Energy (ΔErxn) | The net energy difference between products and reactants. | For AZE formation, the energy difference between reactant and product states was marginal (~1 kcal/mol). nih.gov |

| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy profile. | For azetidine formation, the TS shows the nucleophilic amine positioned for backside attack on the Cγ carbon. nih.gov |

| Imaginary Frequency | A normal mode of vibration with a negative frequency, which confirms a structure as a true first-order saddle point (a transition state). | A single imaginary frequency corresponding to the bond-forming/breaking process is expected for a simple TS. |

Molecular Modeling and Docking Studies (focused on in silico interaction with molecular targets, excluding clinical relevance)

Molecular modeling and docking are powerful in silico techniques used to predict how a small molecule, or ligand, like this compound might bind to a macromolecular target, typically a protein. nih.govresearchgate.net These computational methods are fundamental in modern chemical research for identifying potential biological targets and understanding the molecular basis of recognition, independent of any clinical application. nih.gov The process involves generating 3D conformations of the ligand and fitting them into the binding site of a target protein, followed by scoring the interactions to estimate binding affinity. researchgate.net

Ligand-Target Interaction Prediction and Binding Mode Analysis

Docking simulations predict the preferred orientation and conformation of a ligand when bound to a target, known as the binding mode. nih.gov This analysis provides detailed insights into the non-covalent interactions that stabilize the ligand-target complex. For a molecule containing an azetidine-3-carboxamide (B1289449) scaffold, key interactions would be computationally analyzed.

Hydrogen Bonds: The carboxamide group contains both hydrogen bond donors (-NH) and acceptors (C=O), which can form strong, directional interactions with amino acid residues like aspartate, asparagine, or serine in a protein's active site. nih.gov

Van der Waals Interactions: The isobutyl group (2-methylpropyl) provides a nonpolar surface that can engage in favorable van der Waals contacts with hydrophobic residues such as leucine, isoleucine, and valine. nih.gov

Electrostatic and Cation-π Interactions: The nitrogen atom in the azetidine ring can be protonated, allowing for strong electrostatic interactions with acidic residues (e.g., aspartate, glutamate) or cation-π interactions with aromatic residues (e.g., tyrosine, phenylalanine). nih.gov

The output of a docking study is often a binding score (e.g., in kcal/mol) and a visual representation of the binding pose, highlighting these specific interactions. researchgate.net

| Interaction Type | Ligand Moiety | Potential Interacting Protein Residue |

| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine (side chain oxygen) |

| Hydrogen Bond Acceptor | Amide C=O | Arginine, Lysine, Asparagine (side chain nitrogen) |

| Hydrophobic/van der Waals | Isobutyl group | Leucine, Valine, Phenylalanine, Tryptophan |

| Cation-π/Electrostatic | Azetidine Nitrogen (protonated) | Tyrosine, Tryptophan, Aspartate, Glutamate |

Virtual Screening Methodologies for this compound Analogs

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific molecular target. nih.gov Instead of synthesizing and testing thousands of molecules, VS allows researchers to prioritize a smaller, more promising set of candidates for further investigation.

For this compound, a virtual screening campaign could be designed to explore analogs with modified substituents on the azetidine ring or the amide group. The process typically involves:

Library Generation: A virtual library of thousands or millions of analogs is created by systematically modifying the parent structure.

Docking-Based Screening: Each compound in the library is docked into the active site of the target protein. nih.gov

Filtering and Ranking: Compounds are ranked based on their docking scores. mdpi.com They can be further filtered based on other computational predictions, such as drug-likeness properties (e.g., Lipinski's Rule of Five), to remove compounds with undesirable features. mdpi.com

This approach is highly efficient for exploring the chemical space around a lead scaffold and identifying modifications that could enhance binding affinity. nih.gov It is a key strategy in multi-target-directed ligand (MTDL) design, where compounds are screened against several targets simultaneously. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies (computational, non-clinical)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with a specific, measured activity. nih.govrsc.org In a non-clinical context, this "activity" could be a computationally derived property, such as binding affinity from docking, or an experimentally measured parameter like enzyme inhibition (IC₅₀). nih.gov These studies help to build predictive models that can forecast the activity of new, unsynthesized molecules. researchgate.net

A QSAR model is a mathematical equation that links numerical descriptors of a molecule's structure (e.g., size, polarity, electronic properties) to its activity. researchgate.net The development of a robust QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds, such as analogs of this compound, with known activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). herts.ac.uk

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model relating the descriptors to the activity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation, q²) and external validation (predicting the activity of a new set of compounds, pred_r²). researchgate.net

For azetidine-containing compounds, QSAR studies can reveal key structural features that govern their interactions. For example, a model might show that increasing the hydrophobicity of the N-substituent while maintaining a hydrogen bond donor at the 3-position carboxamide enhances binding affinity. nih.gov These insights provide a rational basis for designing new analogs with potentially improved properties. rsc.orgnih.gov

| QSAR Parameter | Description | Significance |

| r² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. A value closer to 1 indicates a better fit. | Indicates the model's goodness-of-fit for the training set. researchgate.net |

| q² (Cross-validated r²) | A measure of the model's predictive ability, determined by systematically leaving out samples during model construction. | Indicates the model's internal robustness and predictive power. A q² > 0.5 is generally considered good. researchgate.net |

| pred_r² | A measure of the model's ability to predict the activity of an external test set of compounds not used in model generation. | Provides the most stringent test of a model's predictive capability on new data. researchgate.net |

| Molecular Descriptors | Numerical values that characterize the chemical and physical properties of a molecule (e.g., LogP, molecular weight, polar surface area, electronic indices). | These are the independent variables in the QSAR equation that quantify the structural features. herts.ac.uk |

Development of Predictive Models based on Molecular Descriptors

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational chemistry. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode various aspects of the molecule's topology, geometry, and electronic properties.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of such modeling are well-established for similar heterocyclic compounds. nih.govderpharmachemica.com Machine learning algorithms and statistical methods are frequently employed to build robust predictive models from datasets of compounds with known activities. nih.gov These models can then be used to predict the activity of new or untested compounds like this compound.

The first step in developing such a model involves the calculation of a wide array of molecular descriptors. For this compound, these descriptors can be predicted using various computational software packages. Below is a table of some key predicted molecular descriptors for the compound.

| Molecular Descriptor | Predicted Value | Significance in Predictive Models |

| Molecular Weight | 170.25 g/mol | Influences transport and distribution properties. |

| XLogP3-AA | 0.7 | A measure of lipophilicity, affecting membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | Relates to hydrogen bonding potential and permeability across biological membranes. |

| Hydrogen Bond Donors | 1 | The -NH group in the carboxamide. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the azetidine nitrogen. |

| Rotatable Bond Count | 3 | Indicates molecular flexibility, which is crucial for binding to target proteins. |

These descriptors, among many others, would form the basis for constructing a QSAR model. By comparing the descriptor values of this compound with those of a series of structurally related compounds with known biological activities (e.g., as immunosuppressants), a predictive model could estimate its potential efficacy.

Elucidation of Structural Features Influencing Biochemical Activities

The specific arrangement of atoms and functional groups in this compound is critical to its biochemical function. Computational studies can elucidate how these structural features contribute to its interaction with biological macromolecules, such as enzymes or receptors.

The core of the molecule consists of an azetidine ring , a four-membered nitrogen-containing heterocycle. This strained ring system imparts a degree of conformational rigidity, which can be advantageous for binding to a specific biological target by reducing the entropic penalty of binding. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and a point of attachment for various substituents.

The carboxamide functional group at the 3-position of the azetidine ring is another crucial element. This group is capable of forming multiple hydrogen bonds, both as a donor (the N-H) and an acceptor (the C=O). These interactions are often fundamental for the specific recognition and binding to biological targets.

Structure-activity relationship (SAR) studies on related azetidine derivatives have shown that modifications to these key structural components can lead to significant changes in biological activity. For instance, in a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, changing the N-substituent from a methyl to a benzyl (B1604629) group was found to be crucial for antiviral activity. nih.gov This highlights the importance of the substituent on the azetidine nitrogen in defining the compound's biological profile.

The table below illustrates how variations in the N-substituent of a hypothetical series of azetidine-3-carboxamides could influence a particular biochemical activity, based on general SAR principles.

| Compound | N-Substituent | Predicted Lipophilicity (LogP) | Potential Influence on Activity |

| Analog A | -CH₃ (methyl) | Lower | May favor aqueous solubility. |

| This compound | -CH₂CH(CH₃)₂ (isobutyl) | Moderate | Balanced lipophilicity and steric bulk may optimize binding. |

| Analog B | -CH₂Ph (benzyl) | Higher | Increased potential for pi-stacking interactions and higher lipophilicity. |

| Analog C | -H | Lowest | May have different binding modes due to the presence of a secondary amine. |

By systematically analyzing these structural features and comparing them with experimental data from related compounds, computational models can help to build a comprehensive understanding of the SAR for this compound, thereby guiding the design of more potent and selective analogs.

Mechanistic Insights and in Vitro Biochemical Investigations of N 2 Methylpropyl Azetidine 3 Carboxamide

In Vitro Enzyme Modulation and Inhibition Studies

There is no publicly available information regarding the effects of N-(2-methylpropyl)azetidine-3-carboxamide on any enzyme systems.

Kinetic Characterization of Enzyme-Ligand Interactions

No studies detailing the kinetic characterization of interactions between this compound and any enzyme have been found. Consequently, data such as inhibition constants (Kᵢ), IC₅₀ values, or mechanisms of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) are not available.

Selectivity Profiling Against Related Enzyme Families

There are no published reports on the selectivity profile of this compound against any family of enzymes. Research on related chemical structures, such as piperidine-3-carboxamide derivatives, has shown inhibitory activity against enzymes like cathepsin K, but no such data exists for the specified azetidine (B1206935) compound.

Receptor Binding Assays (Biochemical Context)

No receptor binding assays have been published for this compound.

Determination of Ligand Affinity and Specificity

Data on the binding affinity (e.g., Kᵢ, Kₑ, or IC₅₀ values) of this compound to any specific receptor are absent from the scientific literature. Its specificity for any receptor target is currently unknown.

Allosteric Modulation and Orthosteric Site Interactions

There is no evidence to suggest whether this compound acts as an allosteric modulator or interacts with orthosteric binding sites on any receptor. While other novel carboxamide derivatives have been investigated as allosteric modulators of targets like TYK2, no such research has been extended to this compound.

Biochemical Pathway Analysis and Target Identification (non-human, non-clinical)

No non-human or non-clinical studies identifying the biochemical pathways affected by this compound or its molecular targets have been reported. While a related compound, N-(2,2-dimethylpropyl)azetidine-3-carboxamide hydrochloride, has been studied in the context of the antigen 85 complex in mycobacteria, this information is not directly applicable to the title compound.

Elucidation of Molecular Mechanisms of Action

The precise molecular target and mechanism of action for this compound have not yet been fully elucidated. However, the broader class of azetidine carboxamides has been investigated for a range of biological activities, offering potential avenues for its mechanism.

One of the most well-documented activities of related compounds is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. acs.orgnih.gov Specifically, studies on (R)-azetidine-2-carboxamide derivatives have shown that they can disrupt STAT3 dimerization, a critical step in its activation pathway. acs.orgnih.gov It is important to note that a shift of the carboxamide group from the 2-position to the 3-position of the azetidine ring has been shown to result in a loss of activity in these STAT3 inhibitors, suggesting a high degree of structural and positional specificity for this particular target. acs.org

Another potential mechanism for N-substituted azetidine-3-carboxylic acid derivatives is the inhibition of neurotransmitter reuptake. For instance, derivatives of azetidine-3-carboxylic acid have been explored as inhibitors of the gamma-aminobutyric acid (GABA) transporters GAT-1 and GAT-3. In these studies, the nature of the N-substituent was found to be critical for potency and selectivity. researchgate.net

Given these precedents, it is plausible that this compound could function by interacting with a specific protein target, where the N-(2-methylpropyl) group engages with a hydrophobic pocket and the carboxamide moiety forms key hydrogen bonding interactions. The biological activity of azetidine-3-carboxamide (B1289449) itself suggests it is a molecule of interest in drug discovery. cymitquimica.com The addition of various substituents, such as a piperazinyl group, has been shown to direct the molecule towards specific biological targets. evitachem.com

Downstream Signaling and Cellular Responses in Model Systems

As the direct molecular target of this compound is not yet confirmed, the downstream signaling pathways and cellular responses remain a subject for future investigation. However, based on the known activities of related compounds, several hypotheses can be formulated.

If this compound were to act as a STAT3 inhibitor, its application to relevant cancer cell lines would be expected to suppress the expression of STAT3 target genes, such as those involved in cell survival and proliferation (e.g., Bcl-xL, Cyclin D1). This would likely lead to a reduction in cell viability, inhibition of colony formation, and induction of apoptosis. nih.gov Studies on azetidine-based STAT3 inhibitors have demonstrated these cellular effects in human breast cancer cell lines like MDA-MB-231. acs.org

Alternatively, if the compound were to inhibit GABA reuptake, it would be expected to increase the extracellular concentration of GABA in neuronal model systems, leading to a potentiation of GABAergic signaling.

The following table outlines hypothetical cellular responses that could be investigated for this compound based on the activities of related azetidine carboxamides.

| Potential Target Family | Model System | Hypothetical Downstream Effect | Cellular Response Assay |

| STAT Family Proteins | Human Cancer Cell Lines (e.g., MDA-MB-231) | Inhibition of STAT3 phosphorylation | Western Blot for p-STAT3 |

| Downregulation of STAT3 target genes | qRT-PCR for Bcl-xL, Cyclin D1 | ||

| Reduction in cell proliferation | MTT or CellTiter-Glo Assay | ||

| Induction of apoptosis | Annexin V/PI Staining | ||

| Neurotransmitter Transporters | Primary Neuronal Cultures or Synaptosomes | Increased extracellular GABA levels | Microdialysis with HPLC-MS |

| Altered neuronal excitability | Patch-Clamp Electrophysiology |

Structure-Activity Relationship (SAR) Derivations from In Vitro Data (non-clinical focus)

The structure-activity relationship (SAR) for N-substituted azetidine-3-carboxamides is a developing field. Insights can be drawn from comparative studies of different azetidine-based scaffolds.

Correlation of Structural Modifications with Biochemical Potency

The substitution pattern on the azetidine ring is a critical determinant of biological activity. One of the most significant SAR findings comes from the field of STAT3 inhibitors. In a series of potent (R)-azetidine-2-carboxamide inhibitors, moving the carboxamide functionality to the 3-position of the azetidine ring led to a complete loss of STAT3 inhibitory activity. acs.org This underscores the rigid structural requirements of the target's binding site and the importance of the spatial arrangement of key interacting groups.

The nature of the substituent on the azetidine nitrogen also plays a crucial role in determining potency and selectivity. For GABA uptake inhibitors based on an azetidine-3-carboxylic acid core, the introduction of bulky, lipophilic N-substituents was found to be a key strategy for achieving high affinity. researchgate.net This suggests that for a given biological target, the N-substituent is likely to be involved in a significant interaction, possibly within a hydrophobic region of the protein.

The N-(2-methylpropyl), or isobutyl, group on the compound of interest is a relatively small, branched alkyl group. This group increases the lipophilicity of the parent azetidine-3-carboxamide, which could enhance its ability to cross cellular membranes. The branched nature of the isobutyl group, compared to a linear n-butyl group, introduces a specific steric profile that may be favored or disfavored by a particular protein binding pocket.

The following table summarizes key SAR insights from related azetidine carboxamide series.

| Compound Series | Structural Modification | Effect on Biochemical Potency | Reference |

| STAT3 Inhibitors | (R)-azetidine-2-carboxamide vs. (R)-azetidine-3-carboxamide | Shift to 3-position resulted in loss of activity | acs.org |